BenchChemオンラインストアへようこそ!

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide

Lysyl oxidase LOXL3 inhibition Extracellular matrix

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (CAS 477885-89-5) is a synthetic small molecule belonging to the 5-aminomethylene Meldrum's acid derivative class. It features a 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) core linked via an exocyclic methylene bridge to a butanamide moiety, yielding the molecular formula C₁₁H₁₅NO₅ and a molecular weight of 241.24 g/mol.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 477885-89-5
Cat. No. B3140377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
CAS477885-89-5
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCCCC(=O)NC=C1C(=O)OC(OC1=O)(C)C
InChIInChI=1S/C11H15NO5/c1-4-5-8(13)12-6-7-9(14)16-11(2,3)17-10(7)15/h6H,4-5H2,1-3H3,(H,12,13)
InChIKeySMTCCINVXKELPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (CAS 477885-89-5): Structural and Pharmacological Baseline for Procurement Decisions


N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (CAS 477885-89-5) is a synthetic small molecule belonging to the 5-aminomethylene Meldrum's acid derivative class . It features a 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) core linked via an exocyclic methylene bridge to a butanamide moiety, yielding the molecular formula C₁₁H₁₅NO₅ and a molecular weight of 241.24 g/mol . This compound has been profiled against multiple members of the lysyl oxidase (LOX) family, including LOXL2, LOXL3, and LOXL4, through curated biochemical assays deposited in authoritative databases [1].

Why Generic Substitution of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (477885-89-5) Carries Scientific Risk


The 5-aminomethylene Meldrum's acid scaffold is highly sensitive to N-substitution: minor changes in the amide side chain can profoundly alter lysyl oxidase isoform selectivity and potency [1]. Within the same recombinant human LOXL3 assay, closely related analogs differing only in their amide substituent exhibit IC₅₀ values spanning from 93 nM to >5,000 nM, a >50-fold range [1]. Consequently, assuming functional interchangeability between N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide and another in-class compound—even one bearing a structurally similar benzamide or alkylamide—is not supported by the available quantitative structure-activity data and may compromise experimental reproducibility [1].

Quantitative Differentiation Evidence for N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (477885-89-5)


LOXL3 Inhibitory Potency Differentiates Target Compound from Higher- and Lower-Potency 5-Aminomethylene Meldrum's Acid Analogs

In a standardized recombinant human LOXL3 enzymatic assay using diaminopentane as substrate with a 30-minute preincubation, N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (BDBM50463620) exhibited an IC₅₀ of 2,100 nM [1]. This places it at an intermediate potency within the 5-aminomethylene Meldrum's acid series: it is 22.6-fold less potent than the most active analog in the set (BDBM50058655, IC₅₀ = 93 nM) yet 2.4-fold more potent than BDBM50463617 (IC₅₀ = 5,000 nM), a structurally related congener [1]. The butanamide side chain thus confers a distinct potency rank, precluding direct substitution with either higher- or lower-potency analogs without re-optimization of the assay window.

Lysyl oxidase LOXL3 inhibition Extracellular matrix

LOXL Isoform Selectivity Profile Distinguishes Target Compound from Pan-LOXL Inhibitors

The target compound displays a differentiated LOXL isoform profile. Against LOXL3, it shows an IC₅₀ of 2,100 nM; against LOXL2, the IC₅₀ is 1,000 nM; and against LOXL4, the IC₅₀ exceeds 100,000 nM, indicating negligible activity [1]. The LOXL4 IC₅₀ is >47-fold higher than the LOXL3 IC₅₀, demonstrating isoform selectivity that is not uniformly shared across all 5-aminomethylene Meldrum's acid derivatives [2]. For instance, some analogs in the same patent families exhibit comparable potency across LOXL2 and LOXL3, making the butanamide's selectivity profile a distinguishing feature for experiments requiring LOXL3-preferential inhibition over LOXL4.

LOXL isoform selectivity LOXL2 LOXL4

Chemical Stability Advantage of the Butanamide Side Chain over Arylamide Analogs

Meldrum's acid derivatives bearing aromatic amide substituents (e.g., 4-chlorobenzamide analog CAS 477885-69-1, 4-trifluoromethylbenzamide analog CAS 477885-90-8) are documented to undergo nucleophilic ring-opening under mildly basic aqueous conditions, with the electron-withdrawing aryl group accelerating hydrolytic degradation [1]. The aliphatic butanamide side chain of the target compound lacks this electron-withdrawing effect, predicting slower hydrolytic ring-opening of the dioxanedione core under standard assay buffering conditions (pH 7.4, 37°C) [2]. While direct comparative stability half-life data are not publicly available, this class-level inference is consistent with the well-established leaving-group ability of substituted anilines versus alkylamines in Meldrum's acid aminolysis [3].

Chemical stability Meldrum's acid Amide hydrolysis

High-Confidence Application Scenarios for N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (477885-89-5)


LOXL3-Selective Biochemical Screening with Defined Potency Window

Use target compound as a reference inhibitor in LOXL3 enzymatic assays at concentrations of 1–10 µM to establish a mid-range inhibition control (IC₅₀ = 2.1 µM), enabling clear discrimination between more potent (IC₅₀ < 500 nM) and less potent (IC₅₀ > 5 µM) test compounds within the same 5-aminomethylene Meldrum's acid series [1]. The >47-fold selectivity over LOXL4 ensures minimal LOXL4 interference in LOXL3-focused screens [1].

Structure-Activity Relationship (SAR) Studies of Meldrum's Acid Amide Side Chains

Employ target compound as the butanamide reference point in a congeneric SAR series comparing alkyl (butanamide), aryl (benzamide), and substituted-aryl amide Meldrum's acid derivatives for LOXL family inhibition. The intermediate LOXL3 potency (IC₅₀ = 2,100 nM) makes it a useful comparator for evaluating whether structural modifications shift potency upward or downward [1].

Extracellular Matrix Remodeling Studies Requiring LOXL2/LOXL3 Dual Inhibition with LOXL4 Exclusion

In cellular models of fibrosis or cancer where LOXL2 and LOXL3 are implicated in collagen crosslinking but LOXL4 activity is confounding, select this butanamide derivative (LOXL2 IC₅₀ = 1,000 nM; LOXL3 IC₅₀ = 2,100 nM; LOXL4 IC₅₀ > 100,000 nM) over pan-LOXL inhibitors to achieve targeted dual inhibition [1].

Quote Request

Request a Quote for N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.